6-(1-Piperidinyl)-2,4-pyrimidinediamine
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Overview
Description
2,4-Diamino-6-piperidinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is known for its significant pharmacological properties and is a key intermediate in the synthesis of various therapeutic agents. It is structurally characterized by a pyrimidine ring substituted with amino groups at the 2 and 4 positions and a piperidine ring at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-piperidinopyrimidine typically involves the following steps:
Formation of 2,4-diamino-6-chloropyrimidine: This intermediate is prepared by treating 2,4-diaminopyrimidine with phosphorus oxychloride.
Substitution Reaction: The 6-chloro group is then substituted with a piperidine ring through a nucleophilic substitution reaction using piperidine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,4-diamino-6-piperidinopyrimidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale chlorination: Using phosphorus oxychloride to chlorinate 2,4-diaminopyrimidine.
Nucleophilic substitution: Conducted in large reactors with controlled temperature and pressure to ensure complete substitution and high yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-piperidinopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-diamino-6-piperidinopyrimidine 3-oxide.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Major Products:
Oxidation: 2,4-Diamino-6-piperidinopyrimidine 3-oxide.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Fused pyrimidine ring systems.
Scientific Research Applications
2,4-Diamino-6-piperidinopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and hair loss.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-piperidinopyrimidine involves its interaction with specific molecular targets:
Vasodilation: The compound acts as a vasodilator by opening potassium channels in vascular smooth muscle cells, leading to relaxation and reduced blood pressure.
Hair Growth: It promotes hair growth by prolonging the anagen phase of the hair cycle and increasing the size of hair follicles.
Comparison with Similar Compounds
Minoxidil: A well-known vasodilator and hair growth stimulant, structurally similar to 2,4-diamino-6-piperidinopyrimidine.
Trimethoprim: An antibacterial agent with a similar pyrimidine core structure.
Uniqueness: 2,4-Diamino-6-piperidinopyrimidine is unique due to its dual pharmacological properties as both a vasodilator and a hair growth stimulant. Its structural features allow it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H13N5 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) |
InChI Key |
DVCLGDDFGUFHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
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